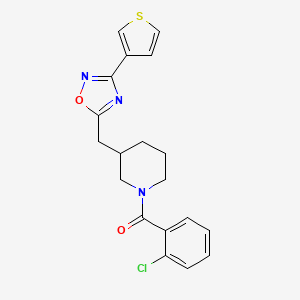![molecular formula C18H19N3OS B3008029 3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 1094831-27-2](/img/structure/B3008029.png)
3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one" is a complex molecule that appears to be related to various research efforts in synthesizing heterocyclic compounds with potential biological activities. The structure of this compound suggests it contains a pyrrolo[1,2-c]imidazol-1-one core, which is a fused bicyclic ring system combining pyrrolo and imidazole rings, substituted with a methylthio phenyl group and a pyridinyl group.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in several studies. For instance, the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones has been reported, where the reaction with triethylamine leads to the formation of these heterocycles . Additionally, the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones and their evaluation for inotropic activity has been described, indicating the importance of the phenyl substitution pattern for biological activity . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction analysis. For example, the crystal structures of S-methylated derivatives of thiohydantoins have been determined, providing insight into the three-dimensional arrangement of atoms in these molecules . Similarly, the molecular structures of transition metal complexes with 2-methylthio-5-(pyridylmethylidene)-3,5-dihydro-4H-imidazol-4-ones have been established, which could offer clues about the coordination environment and geometry around the metal centers in such complexes . These studies contribute to a deeper understanding of how structural variations can influence the properties and reactivity of these heterocyclic compounds.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds similar to the one has been explored in various chemical reactions. The rearrangement of isoxazolones to imidazopyridines and indoles with triethylamine is an example of how these compounds can undergo structural transformations under certain conditions . Moreover, the electrochemical behavior of metal complexes with imidazol-4-ones has been studied, proposing mechanisms for their electro-oxidation and electroreduction . These findings suggest that the compound "3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one" may also exhibit interesting reactivity patterns that could be relevant for its potential applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one" are not provided in the papers, the properties of structurally related compounds have been investigated. For instance, the inotropic activity of pyridinones with various phenyl substitutions has been evaluated, highlighting the influence of molecular structure on biological activity . The electrochemical properties of metal complexes with imidazol-4-ones have also been characterized, which could be indicative of the redox behavior of the compound . These studies underscore the importance of understanding the physical and chemical properties of heterocyclic compounds for their potential use in medicinal chemistry and other applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The compound is involved in novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines. These reactions are significant in organic chemistry for generating diverse molecular structures, especially for cis isomers, as elucidated through NOE experiments and COSY studies (Katritzky et al., 2000).
Biological Activity Screening
- A recent study detailed the construction of a pyrrolo-imidazo[1,2-a]pyridine backbone using this compound, leading to the identification of a new molecular scaffold with significant antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).
Structural Analysis
- This compound was used in the synthesis of CoIILCl2·0.5MeCN, and its structure and electrochemical properties were characterized using single-crystal X-ray diffraction analysis (Majouga et al., 2004).
Functionalization and Reactivity Studies
- Studies on cyanomethyl derivatives of imidazo[1,2-a]pyridine, related to this compound, have revealed interesting reactivity patterns, such as nitration, bromination, azo coupling, and nitrosation (Kutrov et al., 2008).
Crystal Structure and Surface Analysis
- The crystal structure and Hirshfeld surface analysis of similar imidazo[1,2-a]pyridine derivatives have been conducted, providing insights into the molecular conformations and interactions (Dhanalakshmi et al., 2018).
Eigenschaften
IUPAC Name |
3-(4-methylsulfanylphenyl)-2-pyridin-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-23-14-9-7-13(8-10-14)17-20-12-4-5-15(20)18(22)21(17)16-6-2-3-11-19-16/h2-3,6-11,15,17H,4-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCAJRPNIUTVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2N3CCCC3C(=O)N2C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)


![8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B3007956.png)




![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)
![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)
